3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde
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Overview
Description
3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde is an organic compound with the molecular formula C13H10FNO. It is characterized by the presence of a benzaldehyde group attached to a pyridine ring, which is further substituted with a fluorine and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde typically involves the reaction of 3-(6-Fluoro-5-methylpyridin-3-yl)benzyl alcohol with an oxidizing agent. Common oxidizing agents used in this reaction include pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and solvents may vary based on cost, availability, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(6-Fluoro-5-methylpyridin-3-yl)benzoic acid.
Reduction: 3-(6-Fluoro-5-methylpyridin-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine atom may enhance the compound’s stability and bioavailability by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methylpyridin-3-yl)benzaldehyde
- 3-(6-Fluoropyridin-3-yl)benzaldehyde
- 3-(6-Fluoro-5-methylpyridin-2-yl)benzaldehyde
Uniqueness
3-(6-Fluoro-5-methylpyridin-3-yl)benzaldehyde is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H10FNO |
---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
3-(6-fluoro-5-methylpyridin-3-yl)benzaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-5-12(7-15-13(9)14)11-4-2-3-10(6-11)8-16/h2-8H,1H3 |
InChI Key |
SXZXMIJNITUBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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